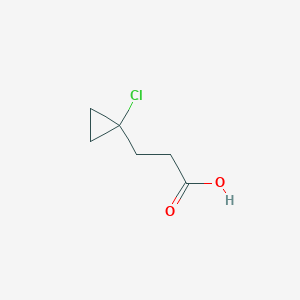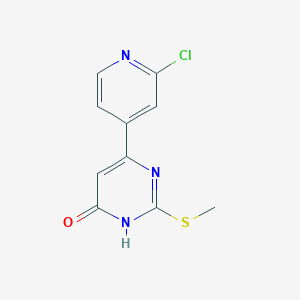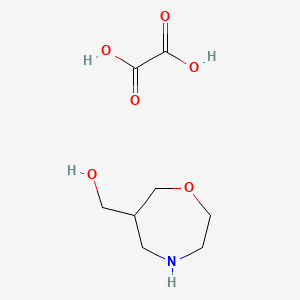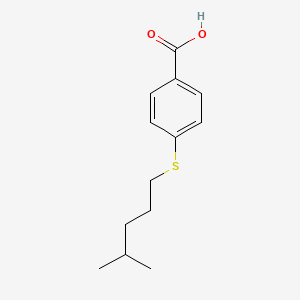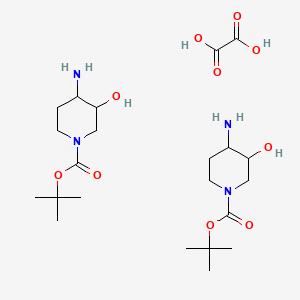![molecular formula C12H7N3 B13899012 9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
9H-Pyrido[2,3-b]indole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrido[2,3-b]indole-4-carbonitrile: is a nitrogen-containing heterocyclic compound that belongs to the indole family Indoles are known for their versatile chemical properties and significant biological activities This compound is characterized by a fused pyridine and indole ring system with a nitrile group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[2,3-b]indole-4-carbonitrile typically involves multicomponent reactions. One common method includes the cyclocondensation reaction of 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide in the presence of a catalyst such as silica-supported ionic liquid [pmim]HSO4 SiO2 . Another method involves the reaction of 1-(2-furyl)-3-(4-methoxyphenyl)-2-propylene-1-ketone with adjacent aminophenyl acetonitrile in the presence of tosic acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Pyrido[2,3-b]indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9H-Pyrido[2,3-b]indole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding. It is also used in the synthesis of biologically active alkaloids .
Medicine: Research has indicated that derivatives of this compound exhibit anticancer, antimicrobial, and neuroprotective properties. These derivatives are being explored for their therapeutic potential .
Industry: In the industrial sector, the compound is used in the development of novel materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 9H-Pyrido[2,3-b]indole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . It also exhibits intercalation with DNA, which can influence gene expression and cellular processes . The exact pathways and targets depend on the specific biological context and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
9H-Pyrido[3,4-b]indole (Norharman): This compound shares a similar indole structure but differs in the position of the nitrogen atom in the pyridine ring.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its applications in neurodegenerative disease research.
β-Carboline: Represents a class of compounds with diverse biological activities, including neuroprotective and anticancer properties.
Uniqueness: 9H-Pyrido[2,3-b]indole-4-carbonitrile is unique due to its specific nitrile substitution at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C12H7N3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
9H-pyrido[2,3-b]indole-4-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-7-8-5-6-14-12-11(8)9-3-1-2-4-10(9)15-12/h1-6H,(H,14,15) |
InChI-Schlüssel |
BFITZJJVFPSSKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)

![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
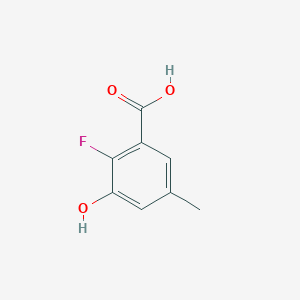
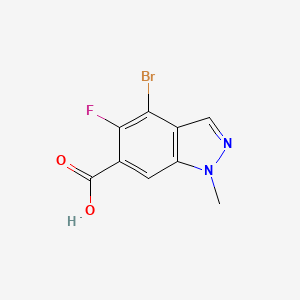
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)


